2-Vinyl-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Vinyl-1H-benzimidazole derivatives involves condensation reactions, often utilizing starting materials like pyridin-4-yl-acrylic acid and 1,2-phenylenediamines in the presence of polyphosphoric acid (PPA) to form substituted derivatives. Advanced techniques such as photochemical dehydrocyclization and condensation with oxidants have also been employed to obtain novel benzimidazole derivatives with distinct spectroscopic properties (Hranjec et al., 2008).
Molecular Structure Analysis
The molecular structure of 2-Vinyl-1H-benzimidazole derivatives is characterized by spectroscopic methods including NMR, IR, MS, UV/Vis, and fluorescence spectroscopy. X-ray single crystal structure analysis confirms the E conformation regarding substituent positions around the vinyl double bond, with molecules interconnected through N–H···N and C–H···N type intermolecular hydrogen bonds forming infinite chains (Hranjec et al., 2008).
Chemical Reactions and Properties
2-Vinyl-1H-benzimidazole and its derivatives undergo various chemical reactions including photochemical dehydrocyclization, condensation with cyanamide, and transformations involving Schiff bases. These reactions enable the synthesis of compounds with valuable properties such as intense fluorescence covering the blue region, indicating their potential in materials science and chemical sensing (Trofimov et al., 2009).
Physical Properties Analysis
The physical properties of 2-Vinyl-1H-benzimidazole derivatives, such as solubility, fluorescence, and molecular packing, are influenced by their structural features. These compounds show reversed solvatochromism despite lacking carbonyl groups, indicating high dipolarity and distinct spectral properties in various solvents (Kulinich et al., 2017).
Chemical Properties Analysis
2-Vinyl-1H-benzimidazole compounds exhibit a range of chemical behaviors including electrophilic substitution, annulation reactions, and intramolecular aromatic nucleophilic substitution. These reactions facilitate the generation of diverse 2-aminoimidazoles and the exploration of intramolecular interactions, contributing to their application in designing novel materials and bioactive molecules (Man et al., 2019; Fekner et al., 2003).
Scientific Research Applications
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Pharmaceuticals
- Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
- Many compounds possessing a benzimidazole skeleton have been employed as drugs in the market .
- The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .
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Fungicides
- Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s .
- They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
- Due to their particularly outstanding antibacterial properties, they are widely used in agriculture to prevent and control various plant diseases caused by fungi .
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Synthesis of Heterocyclic Compounds
- The synthesis of benzimidazole derivatives has attracted much attention from chemists .
- Numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years .
- The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .
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Polybenzimidazole (PBI) Derivatives
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Regiocontrolled Synthesis of Substituted Imidazoles
- Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
- These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- An emphasis has been placed on the bonds constructed during the formation of the imidazole .
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Antioxidant Activity
-
Regiocontrolled Synthesis of Substituted Imidazoles
- Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
- These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- An emphasis has been placed on the bonds constructed during the formation of the imidazole .
-
Pharmacological Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethenyl-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h2-6H,1H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPYTFXEHXXYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297138 | |
Record name | 2-Vinyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinyl-1H-benzimidazole | |
CAS RN |
14984-26-0 | |
Record name | 2-Vinylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14984-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Vinyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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